molecular formula C15H16N2O4S B13897729 tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate

tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate

Cat. No.: B13897729
M. Wt: 320.4 g/mol
InChI Key: KEZUHKOOIQKEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate: is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol . This compound features a nitro group, a thiophene ring, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate typically involves the following steps:

    Thiophene Substitution: The incorporation of the thiophene ring.

    Carbamate Formation: The formation of the carbamate group through a reaction with tert-butyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine

  • Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
  • Used in the development of enzyme inhibitors and other bioactive compounds.

Industry

Mechanism of Action

The mechanism of action of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate: Similar structure but with a trifluoromethyl group instead of a thiophene ring.

    tert-Butyl 2-amino-4-(thiophen-2-yl)phenylcarbamate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-(2-nitro-4-thiophen-2-ylphenyl)carbamate

InChI

InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(18)16-11-7-6-10(9-12(11)17(19)20)13-5-4-8-22-13/h4-9H,1-3H3,(H,16,18)

InChI Key

KEZUHKOOIQKEIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.